Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13267671
InChI: InChI=1S/C20H17F3N2O2/c1-2-27-19(26)15-12-25-18-14(9-6-10-16(18)20(21,22)23)17(15)24-11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,24,25)
SMILES: CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC=C2C(F)(F)F
Molecular Formula: C20H17F3N2O2
Molecular Weight: 374.4 g/mol

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

CAS No.:

Cat. No.: VC13267671

Molecular Formula: C20H17F3N2O2

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate -

Specification

Molecular Formula C20H17F3N2O2
Molecular Weight 374.4 g/mol
IUPAC Name ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate
Standard InChI InChI=1S/C20H17F3N2O2/c1-2-27-19(26)15-12-25-18-14(9-6-10-16(18)20(21,22)23)17(15)24-11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,24,25)
Standard InChI Key VUKDDMKJRGHABK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC=C2C(F)(F)F
Canonical SMILES CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC=C2C(F)(F)F

Introduction

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a complex organic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound features a trifluoromethyl group and a benzylamino moiety, contributing to its unique chemical properties and potential applications in medicinal chemistry.

Key Characteristics:

  • Molecular Formula: C20H17F3N2O2

  • Molecular Weight: Approximately 374.363 g/mol

  • Chemical Structure: Includes a quinoline core with a trifluoromethyl group at the 8-position and a benzylamino group at the 4-position.

Synthesis Steps:

  • Starting Materials: Quinoline derivatives are commonly used as starting materials.

  • Reaction Conditions: Microwave irradiation can be employed to enhance reaction efficiency.

  • Purification Methods: Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are used to confirm product identity and purity.

Biological Activities and Potential Applications

Quinoline compounds, including Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate, are investigated for their pharmacological properties. They have shown potential as scaffolds for developing inhibitors targeting specific biological pathways.

Potential Applications:

  • Antimalarial Agents: Quinoline derivatives have been historically used in antimalarial drugs.

  • Anticancer Agents: Research focuses on their ability to inhibit cancer cell growth.

  • Other Therapeutic Targets: Potential applications in neurology and infectious diseases.

Biological Activity:

  • Pharmacological Evaluations: Half-maximal inhibitory concentration (IC50) values are determined to assess potency against target enzymes or receptors.

Comparison with Similar Compounds:

CompoundMolecular FormulaMolecular Weight
Ethyl 4-(benzylamino)-8-cyanoquinoline-3-carboxylateC20H17N3O2331.375 g/mol
Ethyl 4-(3-Chloro-4-methoxy-benzylamino)-7-trifluoromethyl-quinoline-3-carboxylateC21H18ClF3N2O3438.8 g/mol

Future Directions:

  • In-depth Pharmacological Studies: Investigate its efficacy and safety in various therapeutic contexts.

  • Structural Modifications: Explore modifications to enhance potency and selectivity.

This compound represents a valuable area of study within the broader field of quinoline chemistry, offering opportunities for innovation in pharmaceutical research.

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